- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,

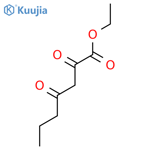

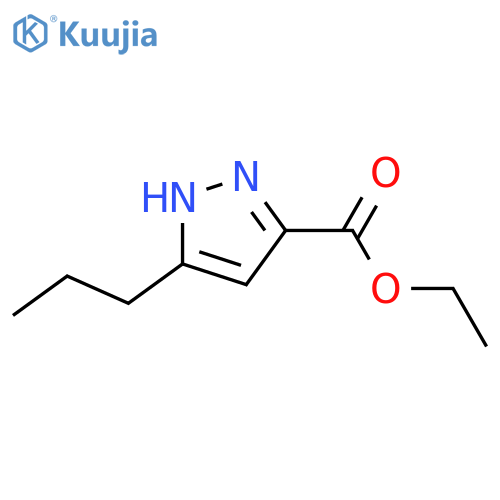

Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)

92945-27-2 structure

Nome del prodotto:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Numero CAS:92945-27-2

MF:C9H14N2O2

MW:182.219662189484

MDL:MFCD08700607

CID:61591

PubChem ID:7365260

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 3-propyl-1H-pyrazole-5-carboxylate

- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester

- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

- Ethyl 3-n-propylpyrazole-5-carboxylate

- Ethyl 5-propyl-1H-pyrazole-3-carboxylate

- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE

- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester

- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester

- ethyl 3-propylpyrazole-5-carboxylate

- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester

- PubChem22736

- 3-Propyl

- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester

- Ethyl 3-propyl-1H-5-pyrazole carboxylate

- ALBB-013317

- 92945-27-2

- SCHEMBL1359

- MFCD08700607

- Ethyl5-Propylpyrazole-3-carboxylate

- MB02232

- SUALHSUMUQQLJP-UHFFFAOYSA-N

- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;

- AKOS000135923

- s10518

- MFCD02093950

- AS-15765

- CS-W017103

- AKOS006229760

- SY019799

- EN300-7389973

- AC-4744

- DTXSID40428567

- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

-

- MDL: MFCD08700607

- Inchi: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)

- Chiave InChI: SUALHSUMUQQLJP-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C(CCC)NN=1)OCC

- BRN: 7634535

Proprietà calcolate

- Massa esatta: 182.10600

- Massa monoisotopica: 182.105527694g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 5

- Complessità: 173

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2

- Conta Tautomer: 4

- Superficie polare topologica: 55

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.106

- Punto di fusione: 48-50°C

- Punto di ebollizione: 331.1℃ at 760 mmHg

- Punto di infiammabilità: 331.1 °C at 760 mmHg

- PSA: 54.98000

- LogP: 1.53890

- Solubilità: Non determinato

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Istruzioni di sicurezza: S22-S24/25

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Store at room temperature

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Dati doganali

- CODICE SA:2933199090

- Dati doganali:

Codice doganale cinese:

2933199090Panoramica:

2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032587-25g |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |

92945-27-2 | 98% | 25g |

¥2239 | 2024-05-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-25g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |

92945-27-2 | 98% | 25g |

¥6418.00 | 2022-10-14 | |

| abcr | AB168356-25 g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%; . |

92945-27-2 | 98% | 25g |

€368.00 | 2023-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-25g |

Ethyl 5-Propylpyrazole-3-carboxylate |

92945-27-2 | 98% | 25g |

¥2426.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-1g |

Ethyl 5-Propylpyrazole-3-carboxylate |

92945-27-2 | 98% | 1g |

¥179.0 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-279131-1g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, |

92945-27-2 | 1g |

¥511.00 | 2023-09-05 | ||

| Fluorochem | 047977-1g |

Ethyl 3-n-propylpyrazole-5-carboxylate |

92945-27-2 | 98% | 1g |

£27.00 | 2022-03-01 | |

| TRC | E925890-250mg |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |

92945-27-2 | 250mg |

$ 52.00 | 2023-09-07 | ||

| Apollo Scientific | OR318012-25g |

Ethyl 3-propyl-1H-pyrazole-5-carboxylate |

92945-27-2 | 98% | 25g |

£293.00 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-1g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |

92945-27-2 | 98% | 1g |

¥488.00 | 2022-10-14 |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt

1.2 Reagents: Acetic acid , Hydrazine

1.2 Reagents: Acetic acid , Hydrazine

Riferimento

- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, Hecheng Huaxue, 2002, 10(3), 257-259

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C

1.2 Solvents: Ethyl acetate ; 20 min, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C

1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C

1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2

1.2 Solvents: Ethyl acetate ; 20 min, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C

1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C

1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2

Riferimento

- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C

Riferimento

- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrazine Solvents: Acetic acid

Riferimento

- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C

Riferimento

- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Ethanol

1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamide, Jingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C

Riferimento

- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester, Beijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C

Riferimento

- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate, Tetrahedron, 2008, 64(9), 2207-2215

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt

Riferimento

- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt

Riferimento

- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C

Riferimento

- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)

1.2 Reagents: Sodium carbonate

1.2 Reagents: Sodium carbonate

Riferimento

- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C

Riferimento

- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate, Tetrahedron Letters, 2007, 48(20), 3591-3593

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Ethanol

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid

Riferimento

- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled

Riferimento

- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C

1.2 Reagents: Acetic acid , Hydrazine

1.2 Reagents: Acetic acid , Hydrazine

Riferimento

- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid, Huaxue Shijie, 2002, 43(4), 208-210

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux

Riferimento

- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Hydrazine Solvents: Ethanol

Riferimento

- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Letteratura correlata

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate) Prodotti correlati

- 78208-72-7(ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate)

- 834869-10-2(3-Ethyl-5-pyrazolcarboxylic acid methyl ester)

- 2549005-51-6(ethyl 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate)

- 2172199-51-6(3-{2-(aminomethyl)azetidin-1-ylmethyl}-2-methyl-1lambda6,2-thiazolidine-1,1-dione)

- 784195-36-4(3-methyl-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide)

- 890612-51-8(3,5-dimethyl-1-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperidine)

- 52911-60-1(BENZONITRILE, 2,3-DIMETHYL-6-NITRO-)

- 392291-72-4(2,4-dichloro-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 125533-80-4(n1-Cyclohexylbutane-1,2-diamine)

- 2137984-31-5(1-[2-(Aminomethyl)-2-methylmorpholin-4-yl]-2,3,3-trimethylbutan-1-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Purezza:99%

Quantità:25g

Prezzo ($):298.0